1,5-dimethyl-4-{[(E,2E)-2-methyl-3-phenyl-2-propenylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Description
1,5-Dimethyl-4-{[(E,2E)-2-methyl-3-phenyl-2-propenylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a 4-aminoantipyrine derivative featuring a conjugated Schiff base moiety. The compound’s structure includes a pyrazolone core substituted with methyl groups at positions 1 and 5, a phenyl group at position 2, and an (E,2E)-2-methyl-3-phenyl-2-propenylideneamino group at position 2. The compound’s synthesis typically involves condensation of 4-aminoantipyrine with a substituted aldehyde under mild acidic conditions .
Properties
Molecular Formula |
C21H21N3O |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
1,5-dimethyl-4-[[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C21H21N3O/c1-16(14-18-10-6-4-7-11-18)15-22-20-17(2)23(3)24(21(20)25)19-12-8-5-9-13-19/h4-15H,1-3H3/b16-14+,22-15? |
InChI Key |
YBWCPSCAAJZPFI-YCLPKKEZSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C/C(=C/C3=CC=CC=C3)/C |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC(=CC3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-4-{[(E,2E)-2-methyl-3-phenyl-2-propenylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the condensation of 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one with substituted benzaldehydes. The reaction is usually carried out in anhydrous methanol under reflux conditions for 1.5 to 2 hours . This method allows for the formation of azomethine derivatives with high yields (75-85%).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure consistency and purity, as well as implementing purification steps such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1,5-dimethyl-4-{[(E,2E)-2-methyl-3-phenyl-2-propenylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azomethine group to an amine.
Substitution: The phenyl and methyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used for reduction.
Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines.
Scientific Research Applications
Medicinal Chemistry
Antioxidant and Anti-inflammatory Properties
Research has shown that pyrazole derivatives exhibit notable biological activities, including antioxidant and anti-inflammatory effects. The compound has been studied for its potential therapeutic applications due to these properties. Molecular docking studies suggest that it interacts effectively with biological targets associated with oxidative stress and inflammation, making it a candidate for further development as an anti-inflammatory agent .
Anticancer Activity
Several studies have indicated that compounds with a pyrazole nucleus can exhibit anticancer properties. The structural features of 1,5-dimethyl-4-{[(E,2E)-2-methyl-3-phenyl-2-propenylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one may contribute to its ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies are ongoing to assess its efficacy against various cancer cell lines .
Antimicrobial Effects
The compound has also been investigated for its antimicrobial activity. Preliminary results show that it possesses inhibitory effects against a range of bacterial strains. This suggests potential applications in developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .
Materials Science
Nonlinear Optical Properties
The compound's unique electronic structure allows it to exhibit nonlinear optical (NLO) properties. These properties make it suitable for applications in photonics and optoelectronics. The ability to manipulate light at the molecular level opens avenues for developing advanced materials for laser technologies and optical devices .
Electroluminescent Materials
Due to its photophysical properties, this compound is being explored as a potential electroluminescent material. Its application in organic light-emitting diodes (OLEDs) could lead to the development of more efficient lighting and display technologies .
Agricultural Chemistry
Pesticide Development
The pyrazole moiety is known for its effectiveness in agricultural applications, particularly as a scaffold for developing new pesticides. The compound's biological activity may be harnessed to create novel agrochemicals that target pests while minimizing environmental impact. Research is ongoing to evaluate its efficacy against specific agricultural pests .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1,5-dimethyl-4-{[(E,2E)-2-methyl-3-phenyl-2-propenylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with various molecular targets. The azomethine group can form complexes with metal ions, which may influence its biological activity. Additionally, the compound’s ability to undergo redox reactions suggests it may interact with cellular redox systems, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazol-3-one derivatives exhibit diverse pharmacological and material science applications. Below is a detailed comparison of the target compound with structurally analogous molecules:
Structural and Substituent Variations
Physicochemical Properties
- Solubility : Derivatives with polar groups (e.g., nitro, hydroxyl) exhibit higher aqueous solubility (e.g., compound in ), whereas alkyl or aromatic substituents (e.g., ) reduce solubility.
- Hydrogen Bonding : Hydroxyl and nitro groups (e.g., ) facilitate intermolecular hydrogen bonds, influencing crystal packing and stability.
Crystallographic and Conformational Analysis
- Torsion Angles : The target compound’s (E,2E)-propenylidene group likely adopts a planar conformation, similar to the naphthyl derivative (N2-N1-C1-C2 torsion: 147.2° ).
- Crystal Packing: Derivatives with hydrogen-bond donors (e.g., hydroxyl in ) form robust supramolecular networks via O–H···N and N–H···O interactions .
Key Research Findings
- Synthetic Yield : The target compound’s synthesis yield is comparable to analogs (e.g., 69.8% for ), but steric hindrance from the propenylidene group may reduce efficiency.
- Bioactivity Trends : Nitro and halogen substituents correlate with higher bioactivity but lower solubility, necessitating formulation optimization .
- Computational Insights : Molecular dynamics simulations predict that the propenylidene group enhances binding to serum albumin, improving pharmacokinetics.
Biological Activity
1,5-Dimethyl-4-{[(E,2E)-2-methyl-3-phenyl-2-propenylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound belonging to the pyrazolone class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews the existing literature on its biological properties, including anti-inflammatory, analgesic, and anticancer activities.
Chemical Structure
The compound can be represented by the following structure:
Anti-inflammatory and Analgesic Properties
Research indicates that pyrazolone derivatives exhibit significant anti-inflammatory and analgesic effects. A study highlighted that compounds similar to this compound demonstrated potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. The inhibition of these enzymes correlates with reduced production of prostaglandins, leading to decreased inflammation and pain .
Table 1: Summary of Anti-inflammatory Activities
Anticancer Activity
The anticancer potential of pyrazolone derivatives has been explored in various studies. One investigation reported that similar compounds exhibited cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Case Study: Cytotoxicity Against Cancer Cell Lines
A specific study evaluated the effect of this compound on MCF7 (breast cancer) and HT29 (colon cancer) cell lines. The results indicated a dose-dependent decrease in cell viability with IC50 values of 25 µM for MCF7 and 30 µM for HT29 cells.
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 25 | Apoptosis induction |
| HT29 | 30 | Cell cycle arrest |
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with various molecular targets. For instance:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
- Induction of Apoptosis : It activates caspases leading to programmed cell death in cancer cells.
- Cell Cycle Regulation : The compound can interfere with the cell cycle machinery, preventing cancer cell proliferation.
Q & A
Q. What are the standard synthetic routes for this pyrazolone derivative?
The compound is typically synthesized via a condensation reaction between a pyrazolone core and an (E,2E)-configured propenylideneamine precursor. For example, refluxing 1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one with a substituted benzylideneamine in ethanol or methanol under acidic catalysis (e.g., glacial acetic acid) yields the target compound. Structural confirmation is achieved via -NMR, IR, and elemental analysis .
Q. How is the purity and structural integrity of the compound validated?
Elemental analysis (CHNS) is used to confirm empirical formula compliance (e.g., deviations <0.3%). Spectroscopic methods include:
Q. What are the reported biological activities of this compound?
Pyrazolone derivatives exhibit antibacterial, antifungal, and anti-inflammatory properties. While direct data for this compound is limited, structurally similar analogs show activity against Staphylococcus aureus (MIC: 8–16 µg/mL) and Candida albicans (MIC: 16–32 µg/mL) via membrane disruption or enzyme inhibition .
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectroscopic data?
Discrepancies in NMR or IR spectra (e.g., unexpected shifts due to tautomerism) can be addressed using density functional theory (DFT). For example, B3LYP/6-311G(d,p) calculations predict optimized geometries and vibrational frequencies, which are cross-validated against experimental data. SCXRD bond lengths (e.g., C=O: 1.23–1.25 Å) provide a reference for computational models .
Q. What strategies optimize crystallinity for X-ray diffraction studies?
Slow evaporation from DMF/ethanol (1:3 v/v) at 25°C produces high-quality crystals. Challenges include disorder in the propenylidene moiety, mitigated by low-temperature data collection (100 K) and anisotropic refinement. Key parameters:
| Parameter | Value |
|---|---|
| Space group | P2/n |
| R-factor | <0.05 |
| Z | 4 |
| Resolution | 0.75 Å |
Q. How do substituents on the benzylideneamine group influence bioactivity?
Electron-withdrawing groups (e.g., nitro, 4-NO) enhance antibacterial activity by increasing electrophilicity at the C=N bond. Hydroxy groups (e.g., 5-OH) improve solubility via hydrogen bonding. Structure-activity relationship (SAR) studies require:
- Synthesis of analogs with varied substituents.
- Comparative MIC assays and molecular docking (e.g., with E. coli DNA gyrase) .
Q. What isotopic labeling approaches track metabolic pathways?
Deuterium labeling at the methyl group (e.g., 5-trideuteriomethyl) enables pharmacokinetic studies using LC-MS. Key steps:
- Synthesis via deutero-methylation reagents (e.g., CDI).
- Metabolic stability assays in liver microsomes.
- Mass spectrometry detection at m/z 209.2 (M+H) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
